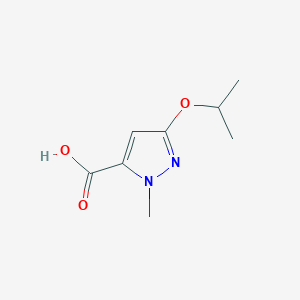
3-Isopropoxy-1-methyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropoxy-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol . This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of pyrazole with isopropyl alcohol and a carboxylating agent . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboxylic acid group . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with ketone or aldehyde groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-Isopropoxy-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isopropoxy-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: This compound is similar in structure but lacks the isopropoxy group.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a propyl group instead of an isopropoxy group.
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester: This compound has a hydroxyl group and a methyl ester group.
Uniqueness
The presence of the isopropoxy group in 3-Isopropoxy-1-methyl-1H-pyrazole-5-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets . This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yloxypyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)13-7-4-6(8(11)12)10(3)9-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
MWJZAMSFISTXBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN(C(=C1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


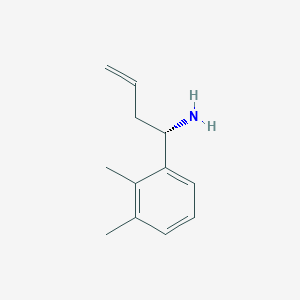

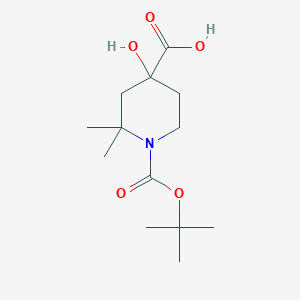
![(3AR,5R,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12984979.png)
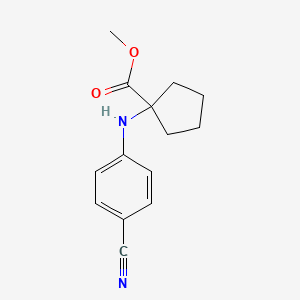
![2,7-Dioxaspiro[4.4]nonan-4-one](/img/structure/B12985006.png)
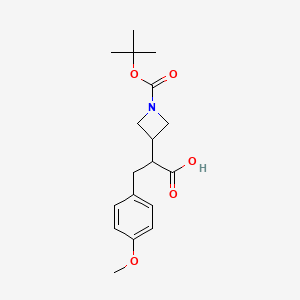

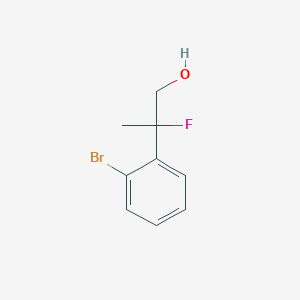
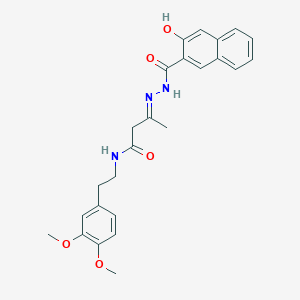
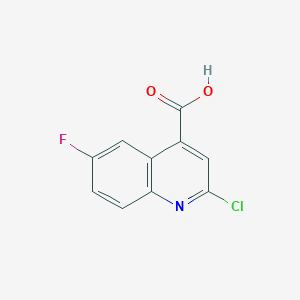


![tert-Butyl 7-iodo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate](/img/structure/B12985048.png)
